molecular formula C7H13NO2 B1310832 (1R,3R)-3-Aminocyclohexanecarboxylic acid CAS No. 34583-99-8

(1R,3R)-3-Aminocyclohexanecarboxylic acid

Cat. No. B1310832
CAS RN: 34583-99-8
M. Wt: 143.18 g/mol
InChI Key: CKTUXQBZPWBFDX-PHDIDXHHSA-N
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Description

(1R,3R)-3-Aminocyclohexanecarboxylic acid is a chiral amino acid that is of interest due to its potential applications in drug discovery and as a building block for the synthesis of various pharmaceutical compounds. The presence of the amino group and the carboxylic acid moiety on the cyclohexane ring structure allows for a variety of chemical reactions and modifications, making it a versatile compound in organic synthesis.

Synthesis Analysis

The synthesis of related cyclohexane-based amino acids has been achieved through various methods. For instance, the synthesis of a functionalized cyclohexene skeleton, which is a close relative to (1R,3R)-3-aminocyclohexanecarboxylic acid, was diastereoselectively synthesized using L-serine as a starting material, employing ring-closing metathesis and diastereoselective Grignard reactions as key steps . Another study describes the synthesis of (1R,3S)-3-aminocyclohexanecarboxylic acids via unsaturated intermediates, with the absolute stereochemistry determined by an alternative synthesis from (R)-3-oxocyclohexanecarboxylic acid . An improved synthesis of a similar compound, (1R,3S)-3-[(tert-butoxycarbonyl)amino]cyclohexanecarboxylic acid, was reported using milder and more selective conditions .

Molecular Structure Analysis

The molecular structure of cyclohexane-based amino acids has been characterized through various methods, including NMR and X-ray crystallography. The crystallographic characterization of 1-aminocyclohexane-1-carboxylic acid derivatives has shown that the cyclohexane rings adopt an almost perfect chair conformation, with the amino group typically occupying the axial position . This conformation is crucial for understanding the reactivity and interaction of these amino acids in biological systems and in further chemical transformations.

Chemical Reactions Analysis

Cyclohexane-based amino acids undergo a variety of chemical reactions. For example, the asymmetric Strecker synthesis has been used to obtain different stereoisomers of 1-amino-2-hydroxycyclohexanecarboxylic acids, with intriguing reactions such as hydrogenolysis and cleavage of methoxy ether observed during the synthesis . The synthesis of 1-amino-4-hydroxycyclohexane-1-carboxylic acids through selective transformations of functional groups of enone cycloadducts has also been reported .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexane-based amino acids are influenced by their molecular structure. The presence of fluorine atoms, as in the case of 1-amino-4,4-difluorocyclohexanecarboxylic acid, impacts the conformation, lipophilicity, acidity, and fluorescent properties of the amino acid . The conformational analysis of these compounds is essential for understanding their behavior in biological systems and for the design of potential drug candidates.

Scientific Research Applications

Application 1: Fluorescent Probes

  • Summary of Application : “(1R,3R)-3-Aminocyclohexanecarboxylic acid” is used in the creation of fluorescent probes that can detect fibrillar aggregates of the α-synuclein (αS) protein, a hallmark of Parkinson’s disease (PD) .
  • Results/Outcomes : The probe shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β .

Application 2: Silica-based Nanoparticles

  • Summary of Application : While the specific role of “(1R,3R)-3-Aminocyclohexanecarboxylic acid” was not detailed, the source mentioned the use of silica-based nanoparticles in various applications, including advanced catalysis, drug-delivery, biomedical applications, environmental remediation applications, and wastewater treatment .

Application 3: Protein Structure Prediction

  • Summary of Application : The compound could potentially be used in protein structure prediction models like AlphaFold 3 developed by Google DeepMind and Isomorphic Labs . These models predict the structure and interactions of proteins, DNA, RNA, ligands and more .
  • Methods of Application/Experimental Procedures : Given an input list of molecules, AlphaFold 3 generates their joint 3D structure, revealing how they all fit together .
  • Results/Outcomes : For the interactions of proteins with other molecule types, AlphaFold 3 sees at least a 50% improvement compared with existing prediction methods .

Application 4: Academic Research

  • Summary of Application : AI research tools, like Concensus, offer immense benefits in scientific research . These AI-powered tools can efficiently summarize PDFs, extract key information, and perform AI-powered searches, and much more .
  • Methods of Application/Experimental Procedures : The specific methods of application or experimental procedures were not detailed in the source .
  • Results/Outcomes : The results or outcomes were not detailed in the source .

Application 5: Nanomaterials

  • Summary of Application : Nanomaterials have emerged as an amazing class of materials that consists of a broad spectrum of examples with at least one dimension in the range of 1 to 100 nm . Exceptionally high surface areas can be achieved through the rational design of nanomaterials . Nanomaterials can be produced with outstanding magnetic, electrical, optical, mechanical, and catalytic properties that are substantially different from their bulk counterparts .
  • Methods of Application/Experimental Procedures : The nanomaterial properties can be tuned as desired via precisely controlling the size, shape, synthesis conditions, and appropriate functionalization .
  • Results/Outcomes : The unique features of nanomaterials are highlighted throughout the review .

Application 6: Ethical Considerations in Animal Research

  • Summary of Application : There is a widespread concern about the lack of reproducibility of animal research and science in general, the relevance of results and the failure in translating them from animals to humans .
  • Methods of Application/Experimental Procedures : A proper implementation of the 3Rs (Replacement, Reduction and Refinement) is essential to increase reproducibility by a thorough planning of the experiments involving animals .
  • Results/Outcomes : The results or outcomes were not detailed in the source .

Safety And Hazards

“(1R,3R)-3-Aminocyclohexanecarboxylic acid” is labeled with the signal word “Warning” and is associated with the following hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards related to the compound. Precautionary measures should be taken when handling this compound .

properties

IUPAC Name

(1R,3R)-3-aminocyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKTUXQBZPWBFDX-PHDIDXHHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R)-3-Aminocyclohexanecarboxylic acid

CAS RN

34583-99-8
Record name rac-(1R,3R)-3-aminocyclohexane-1-carboxylic acid
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